molecular formula C14H11N3O B14503889 N-(Pyridin-2-yl)-1H-indole-3-carboxamide CAS No. 63479-69-6

N-(Pyridin-2-yl)-1H-indole-3-carboxamide

Cat. No.: B14503889
CAS No.: 63479-69-6
M. Wt: 237.26 g/mol
InChI Key: GFTKJECICFCNHQ-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)-1H-indole-3-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring attached to an indole core, which is further connected to a carboxamide group. The presence of these functional groups makes it a versatile molecule with various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-yl)-1H-indole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate indole derivative under specific conditions. For instance, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method is notable for its mild and metal-free reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in ethanol (EtOH) at reflux temperature.

    Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile (ACN) with triethylamine (TEA) as a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield pyridine N-oxides, while reduction with NaBH4 can produce the corresponding amine derivatives.

Scientific Research Applications

N-(Pyridin-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its combination of a pyridine ring, an indole core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63479-69-6

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-pyridin-2-yl-1H-indole-3-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(17-13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H,(H,15,17,18)

InChI Key

GFTKJECICFCNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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